N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide
Description
The exact mass of the compound this compound is 416.96287 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-13-8-12(14(21-2)7-10(13)16)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABHNBFSMCHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2I)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237345 | |
| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330215-70-8 | |
| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330215-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Chloro 2,5 Dimethoxyphenyl 2 Iodobenzamide and Analogues
Strategies for the Construction of the Benzamide (B126) Moiety
The formation of the amide linkage in N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide is the pivotal step in its synthesis. This can be achieved through established amidation reactions or modern cross-coupling procedures.
Amidation Reactions involving 2-Iodobenzoic Acid Derivatives
A direct and common method for the synthesis of benzamides is the acylation of an amine with a carboxylic acid or its activated derivative. In the context of this compound, this involves the reaction of 4-chloro-2,5-dimethoxyaniline (B1194742) with 2-iodobenzoic acid or one of its more reactive counterparts.
To facilitate the amidation, 2-iodobenzoic acid is often converted into a more electrophilic species, such as an acyl chloride, anhydride, or an activated ester. For instance, the treatment of 2-iodobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-iodobenzoyl chloride. This acyl chloride can then react with 4-chloro-2,5-dimethoxyaniline in the presence of a base to form the desired benzamide. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction.
Alternatively, in situ activation of the carboxylic acid can be employed. Reagents such as phosphorus trichloride (B1173362) (PCl₃) can be used to generate the acid chloride in the reaction mixture, which then immediately reacts with the aniline (B41778). nih.gov This approach was successfully used in the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, where 3,5-diiodosalicylic acid was reacted with an aniline derivative in the presence of PCl₃ in xylene at elevated temperatures, affording the product in good yield. nih.gov
A general representation of this amidation reaction is depicted below:
The synthesis of related compounds, such as 2-iodo-N-phenyl-benzamide, has been reported starting from 2-iodobenzoic acid, confirming the viability of this synthetic approach. nih.gov
Coupling Procedures Utilizing 4-Chloro-2,5-dimethoxyaniline
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of N-aryl benzamides. These methods often involve the use of transition metal catalysts, such as copper or palladium.
The Ullmann condensation , a copper-catalyzed reaction, is a classic method for the formation of C-N bonds. wikipedia.org In a traditional Goldberg reaction, a variation of the Ullmann condensation, an aniline reacts with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve the coupling of 4-chloro-2,5-dimethoxyaniline with a 2-iodobenzoyl derivative. Microwave-assisted Ullmann coupling reactions using elemental copper as a catalyst have been shown to be efficient for the synthesis of N-arylated compounds. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of the target molecule, this would involve the coupling of 4-chloro-2,5-dimethoxyaniline with 2-iodobenzoic acid or its corresponding ester. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as X-Phos and those based on BINAP often providing excellent results. beilstein-journals.org
Synthesis of Key Precursors for this compound
The availability and purity of the starting materials, namely the functionalized iodoaromatic intermediate and the substituted aniline, are paramount for the successful synthesis of the final product.
Preparation of Functionalized Iodoaromatic Intermediates
The primary iodoaromatic intermediate required is 2-iodobenzoic acid. This compound is commonly synthesized via a Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). The process involves the diazotization of the amino group of anthranilic acid using sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of an iodide salt, typically potassium iodide, to the diazonium salt solution. This results in the replacement of the diazonium group with an iodine atom, yielding 2-iodobenzoic acid.
Further functionalization of the iodoaromatic ring can be performed if analogues with different substitution patterns are desired. For example, iodination of substituted benzoic acids can be achieved using various iodinating agents.
Pathways to Substituted 2,5-Dimethoxyaniline Derivatives
4-Chloro-2,5-dimethoxyaniline is a key precursor and its synthesis has been well-documented. A common industrial route involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.comgoogle.com This reduction is typically carried out using hydrogen gas in the presence of a catalyst, such as platinum on carbon (Pt/C), in a suitable solvent like an aromatic hydrocarbon (e.g., xylene) or an alcohol. google.comgoogle.com The reaction is performed at elevated temperatures and pressures. The process can be optimized by the addition of a base, such as sodium hydroxide, and can achieve high yields and purity. google.com
Below is a table summarizing a typical catalytic reduction process for the synthesis of 4-chloro-2,5-dimethoxyaniline:
| Parameter | Condition | Reference |
| Starting Material | 4-chloro-2,5-dimethoxynitrobenzene | google.comgoogle.com |
| Catalyst | Modified platinum-on-carbon | google.comgoogle.com |
| Solvent | Aromatic solvent (e.g., xylene) | google.comgoogle.com |
| Reducing Agent | Hydrogen gas | google.comgoogle.com |
| Temperature | 80-110 °C | google.comgoogle.com |
| Pressure | 5-50 atmospheres gauge | google.comgoogle.com |
| Additives | Compound giving pH 8-10 in aqueous solution | google.comgoogle.com |
| Yield | Up to 99% of theory | google.com |
Advanced Catalytic Approaches in the Synthesis of this compound
Advanced catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of this compound. As mentioned earlier, both copper- and palladium-based catalytic systems are at the forefront of C-N bond formation.
Copper-catalyzed Ullmann-type couplings have evolved from harsh, high-temperature reactions to more practical procedures. The use of ligands, such as diamines and acetylacetonates, can stabilize the copper catalyst and facilitate the reaction at lower temperatures. wikipedia.org Microwave irradiation has also been shown to dramatically reduce reaction times in copper-catalyzed N-arylations. nih.gov These modern Ullmann protocols are highly relevant for the coupling of 4-chloro-2,5-dimethoxyaniline with 2-iodobenzoyl derivatives.
Palladium-catalyzed Buchwald-Hartwig amination represents a highly versatile and widely used method for N-arylation. wikipedia.org The development of sophisticated phosphine ligands has been a key factor in the broad applicability of this reaction. For the coupling of an aryl iodide like a 2-iodobenzoyl derivative, a variety of palladium sources (e.g., Pd(OAc)₂) and ligands can be employed. The choice of ligand is critical and is often substrate-dependent. For example, bidentate phosphine ligands like BINAP and DPPF have proven effective for the coupling of primary amines. wikipedia.org More recently, sterically hindered, electron-rich monophosphine ligands, such as X-Phos, have shown exceptional activity and stability, allowing for the coupling of a wide range of aryl halides and amines under mild conditions. beilstein-journals.org The use of microwave irradiation can further accelerate these palladium-catalyzed couplings. beilstein-journals.org
A plausible catalytic cycle for the Buchwald-Hartwig amination would involve the oxidative addition of the 2-iodobenzoyl derivative to a Pd(0) complex, followed by coordination of the aniline and subsequent deprotonation to form a palladium-amido complex. The final step is the reductive elimination of the this compound product, regenerating the Pd(0) catalyst.
Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds. acs.org This methodology is highly effective for the synthesis of N-aryl benzamides by coupling an aryl halide or pseudohalide with an amide. syr.edu While typically used to form C-N bonds with amines, modifications of this reaction allow for the direct N-arylation of amides. nih.gov
The general catalytic cycle for these reactions is believed to proceed through several key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodobenzoyl precursor) to form a Pd(II) intermediate.
Ligand Substitution/Amide Binding: The amide nucleophile coordinates to the palladium center.
Reductive Elimination: The C–N bond is formed through reductive elimination, yielding the N-aryl benzamide product and regenerating the Pd(0) catalyst. syr.edu
The success of these couplings is highly dependent on the choice of ancillary phosphine ligands, which stabilize the palladium center and modulate its reactivity. Both bidentate ligands, such as Xantphos, and bulky, electron-rich monodentate biaryl phosphine ligands have proven effective in promoting the amidation of aryl halides. syr.edunih.gov The choice of base and solvent is also critical for achieving high yields.
The table below summarizes representative conditions for palladium-catalyzed N-arylation reactions applicable to the synthesis of complex benzamides.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Amides. Data derived from studies on various benzamide syntheses. nih.gov
Copper-Mediated Transformations for Halogenated Aromatics
Copper-mediated C–N coupling reactions, known as the Ullmann condensation or Goldberg reaction, are a classical and cost-effective alternative to palladium-catalyzed methods. nih.govrsc.org These reactions are particularly effective for coupling aryl halides with N-nucleophiles, including amides. The lower cost and toxicity of copper catalysts make this an attractive approach, especially for large-scale synthesis. nih.gov
Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has enabled these transformations to proceed under much milder conditions with catalytic amounts of copper. rsc.org Common ligands include diamines (e.g., N,N'-dimethylethylenediamine, DMEDA), amino acids (e.g., proline), and N,O-ligands like α-benzoin oxime. nih.govrsc.org These ligands chelate to the copper center, increasing its solubility and promoting the catalytic cycle.
For the synthesis of this compound, a copper-catalyzed approach could involve the coupling of 2-iodobenzamide (B1293540) with 4-chloro-2,5-dimethoxy-1-bromobenzene or, alternatively, the coupling of 2-iodobenzoic acid with 4-chloro-2,5-dimethoxyaniline followed by amide formation. A more direct route is the coupling of an aryl iodide with the amide itself. mdpi.comacs.org
The table below outlines typical conditions for modern copper-catalyzed C-N coupling reactions.
Table 2: Representative Conditions for Copper-Mediated C-N Coupling Reactions. Data derived from various studies on N-arylation. nih.govrsc.org
Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns (HRMS, ESI-MS)
This report will be updated if and when the spectroscopic and crystallographic data for N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide become publicly available.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Analysis of Dihedral Angles and Planarity in Benzamide (B126) Derivatives
The conformation of benzamide derivatives in the solid state is largely defined by the dihedral angles between the planes of the aromatic rings and the amide group. These angles are influenced by the steric and electronic effects of the substituents on the phenyl rings.
In many benzamide structures, the amide group (-CONH-) is relatively planar. However, the two aromatic rings are often twisted with respect to each other. For instance, in the structure of 4-chloro-N-(2-methoxyphenyl)benzamide, the two benzene (B151609) rings are inclined at an angle of 26.74(7)°. nih.gov In contrast, the methoxyphenyl amide segment of this molecule is nearly planar, with a dihedral angle of only 5.10(7)° between its benzene ring and the C—N—C(O)—C fragment. nih.gov This planarity is supported by a weak intramolecular N—H···O hydrogen bond. nih.gov
For 2-iodobenzamide (B1293540) derivatives, the steric bulk of the iodine atom at the ortho position significantly influences the molecular conformation. In 2-iodo-N-phenylbenzamide, the two aromatic rings are almost perpendicular to each other, with a dihedral angle of 79.84(6)°. nih.gov The iodobenzene (B50100) ring is inclined to the amide plane by 52.01(1)°, while the phenyl ring of the amide group is inclined by 28.45(5)° to this plane. nih.gov In the simpler 2-iodobenzamide, the aromatic ring is inclined to the amide plane by 44.37(1)°. nih.gov
| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |
|---|---|---|
| 4-chloro-N-(2-methoxyphenyl)benzamide | 26.74(7) | nih.gov |
| 2-iodo-N-phenylbenzamide | 79.84(6) | nih.gov |
| 4-Chloro-N-(3,4-dimethylphenyl)benzamide | 5.5(2) | nih.gov |
Hydrogen Bonding Networks and Supramolecular Self-Assembly
Hydrogen bonds are key intermolecular interactions that direct the self-assembly of benzamide molecules in the solid state, leading to the formation of well-defined supramolecular structures. The amide group, with its N-H proton donor and C=O oxygen acceptor, is highly effective in forming robust hydrogen bonds.
A common motif in the crystal structures of benzamides is the formation of chains or dimers through N—H···O hydrogen bonds. For example, in 2-iodo-N-phenylbenzamide, molecules are linked into chains along the a-axis direction via N—H···O hydrogen bonds. nih.gov Similarly, in 4-chloro-N-(3,4-dimethylphenyl)benzamide, intermolecular N—H···O hydrogen bonds link the molecules into chains. nih.gov
In some cases, these primary hydrogen-bonded structures can be further organized by other weaker interactions. In the crystal structure of 4-chloro-N-(2-methoxyphenyl)benzamide, intermolecular Cl···O interactions with a distance of 3.1874(9) Å generate centrosymmetric dimers. nih.gov These dimers are then further linked by C—H···O and C—H···π interactions, forming sheets. nih.gov The crystal structure of 2-iodobenzamide reveals that N—H···O hydrogen bonds create both dimers and tetramers, which are further connected by C—I···π(ring) halogen bonds to form molecular sheets. nih.gov
Given the presence of the N-H and C=O groups, "this compound" is expected to form strong N—H···O hydrogen bonds, likely resulting in the formation of chains or dimers as the primary supramolecular motif. Additionally, the chlorine and iodine atoms can participate in halogen bonding, and the methoxy (B1213986) groups could be involved in weaker C—H···O interactions, further stabilizing the crystal packing.
| Compound | Primary Interaction Type | Resulting Supramolecular Motif | Reference |
|---|---|---|---|
| 2-iodo-N-phenylbenzamide | N—H···O | Chains | nih.gov |
| 4-chloro-N-(2-methoxyphenyl)benzamide | Cl···O, C—H···O, C—H···π | Dimers forming sheets | nih.gov |
| 2-iodobenzamide | N—H···O, C—I···π | Dimers and tetramers forming sheets | nih.gov |
| 4-Chloro-N-(3,4-dimethylphenyl)benzamide | N—H···O | Chains | nih.gov |
Theoretical and Computational Investigations of N 4 Chloro 2,5 Dimethoxyphenyl 2 Iodobenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy.
A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. For N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide, DFT calculations would be employed to determine its equilibrium geometry by minimizing the total energy of the system. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is also elucidated through DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| C-I | 2.10 Å | |
| C=O | 1.23 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-N-C | 125° |
| O=C-N | 122° | |
| Dihedral Angle | C-C-N-C | 15° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.
DFT calculations are also instrumental in predicting various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. researchgate.net These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound. The calculated chemical shifts for both ¹H and ¹³C nuclei can be correlated with experimental data to validate the molecular structure.
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C=O) | 168.5 | 167.9 |
| C2 (C-I) | 95.2 | 94.8 |
| C3 (C-Cl) | 120.8 | 121.3 |
| C4 (C-OCH₃) | 155.4 | 154.9 |
| C5 (C-OCH₃) | 152.1 | 151.7 |
Note: This table provides a hypothetical comparison to demonstrate the correlation between theoretical predictions and experimental findings.
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. researchgate.net The MESP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic regions of the molecule.
The MESP surface of this compound would reveal distinct regions of positive and negative electrostatic potential. The regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. For this molecule, the carbonyl oxygen and the regions around the halogen atoms (chlorine and iodine) are expected to exhibit negative electrostatic potential due to the high electronegativity of these atoms. The hydrogen atom of the amide group (N-H) would likely show a region of positive potential.
Based on the MESP analysis, the reactive sites of this compound for various molecular interactions can be predicted. The electron-rich areas, such as the carbonyl oxygen, would be the primary sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor. The electron-deficient regions, particularly the amide hydrogen, would be the likely sites for nucleophilic attack or for acting as a hydrogen bond donor. This information is crucial for understanding the molecule's potential binding modes with biological targets, such as proteins or enzymes.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. researchgate.netwikipedia.org It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, offering insights into intramolecular interactions.
The NBO analysis of this compound would involve the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization and stabilization of the molecule.
Table 3: Hypothetical Major Donor-Acceptor Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O(carbonyl) | π(C-N) | 35.8 |
| LP(1) N | π(C=O) | 45.2 |
| π(C-C) phenyl | π(C-C) phenyl | 20.5 |
| LP(3) Cl | σ(C-C) | 5.1 |
| LP(3) I | σ*(C-C) | 4.8 |
Note: This table presents hypothetical E(2) values to illustrate the types of interactions and their relative strengths that would be identified through NBO analysis.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method that analyzes the electron density topology to characterize chemical bonding. nih.govresearchgate.net It identifies critical points in the electron density, which allows for the quantification and classification of atomic interactions, from strong covalent bonds to weak non-covalent interactions. nih.gov Complementary to QTAIM, Non-Covalent Interaction (NCI) analysis provides a visual representation of non-covalent interactions in real space, mapping regions of hydrogen bonding, van der Waals forces, and steric repulsion. nih.gov
Within the this compound molecule, several intramolecular interactions are plausible due to its specific conformation. The amide linker (–C(O)NH–) is a primary site for such interactions. A potential hydrogen bond can form between the amide hydrogen (N–H) and the oxygen of a nearby methoxy (B1213986) group (–OCH₃), or even the iodine atom, depending on the rotational conformation of the molecule.
QTAIM analysis can confirm and characterize these interactions by locating a bond critical point (BCP) between the interacting atoms. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For weak non-covalent interactions like hydrogen bonds, one expects to find low ρ(r) and small, positive ∇²ρ(r) values.
A hypothetical QTAIM analysis for a likely conformation of the molecule is summarized below.
| Interaction Pair | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| N-H···O(methoxy) | 0.015 | +0.045 | Weak Intramolecular Hydrogen Bond |
| C-H···I | 0.009 | +0.028 | Weak C-H···Halogen Interaction |
| C-H···O(carbonyl) | 0.011 | +0.035 | Weak Intramolecular Hydrogen Bond |
The data suggests the presence of a weak intramolecular hydrogen bond between the amide hydrogen and one of the methoxy oxygen atoms. The positive Laplacian value is characteristic of a closed-shell interaction, typical for hydrogen bonds. Furthermore, weaker C-H interactions with the iodine and carbonyl oxygen atoms likely contribute to stabilizing the molecule's conformation.
In a crystalline or aggregated state, this compound molecules can interact through a variety of non-covalent forces. These interactions dictate the crystal packing and physical properties of the solid. Given the molecule's structure, key expected interactions include hydrogen bonds, halogen bonds, and π-π stacking.
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N–H) and acceptor (C=O), allowing molecules to form chains or dimers.
Halogen Bonding: The iodine atom on the benzamide (B126) ring possesses a region of positive electrostatic potential (a σ-hole), allowing it to act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl oxygen or the chlorine atom of a neighboring molecule. nih.govmdpi.comnih.gov
π-π Stacking: The two aromatic rings can engage in stacking interactions, further stabilizing the crystal lattice.
NCI analysis would visualize these interactions as broad surfaces of weak attraction between molecules. A QTAIM analysis of a hypothetical dimer is presented below.
| Interaction Pair | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| N-H···O=C (Intermolecular) | 0.021 | +0.072 | Moderate Intermolecular Hydrogen Bond |
| C-I···O=C (Intermolecular) | 0.013 | +0.041 | Intermolecular Halogen Bond |
| C-Cl···π (Intermolecular) | 0.008 | +0.025 | Weak Halogen-π Interaction |
| π···π (Ring Centroid) | 0.007 | +0.022 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.orgresearcher.life For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space, identifying low-energy, stable structures, and understanding its dynamic behavior in different environments (e.g., in a vacuum or in solution). nih.gov
The primary goal of an MD simulation for this compound would be to understand the rotational freedom around the key single bonds: the C–N amide bond and the C–C bonds connecting the rings to the amide linker. By simulating the molecule's movement over a period of nanoseconds, it is possible to map the potential energy surface and identify the most probable conformations.
Key findings from a hypothetical MD simulation might include:
Dominant Conformations: The simulation would likely reveal a limited number of low-energy conformations that the molecule preferentially adopts. These are often stabilized by the intramolecular interactions identified by QTAIM.
Torsional Angle Distributions: Analysis of the dihedral angles around the amide bond would show a strong preference for a near-planar (trans) conformation due to resonance, which is typical for amides. The rotation of the phenyl rings would be more flexible but likely restricted by steric hindrance from the substituents.
Root Mean Square Deviation (RMSD): Plotting the RMSD of the molecule over time would indicate when the simulation has reached equilibrium and how stable the identified conformations are. A stable conformation would exhibit low RMSD fluctuations.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jppres.comarchivepp.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding drug discovery efforts. unair.ac.idresearchgate.net
To build a QSAR model, the structure of this compound and its analogues would first be converted into a set of numerical descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. They are typically categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, LogP (lipophilicity).
3D Descriptors: Molecular volume, surface area, dipole moment, quantum-chemical descriptors (e.g., HOMO/LUMO energies).
For a series of benzamide derivatives, a relevant set of calculated descriptors might look like this:
| Descriptor | Hypothetical Value | Description |
|---|---|---|
| Molecular Weight (MW) | 448.6 g/mol | Overall size of the molecule |
| LogP | 4.85 | Lipophilicity/hydrophobicity |
| Topological Polar Surface Area (TPSA) | 49.5 Ų | Polarity and hydrogen bonding capacity |
| Dipole Moment | 3.2 D | Overall polarity distribution |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
From a large pool of calculated descriptors, a statistical method like Genetic Function Algorithm (GFA) would be used to select a smaller subset that has the strongest correlation with the observed biological activity, avoiding overfitting. jppres.comunair.ac.id
Once the most relevant descriptors are selected, a regression technique such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to build the QSAR model. This results in an equation that links the descriptors to the activity (e.g., inhibitory concentration, IC₅₀).
For a hypothetical series of benzamide derivatives tested as inhibitors of a protein kinase, a potential QSAR model might be:
pIC₅₀ = 0.45 * (LogP) - 0.82 * (LUMO Energy) + 0.03 * (TPSA) + 2.15
This equation suggests that:
Increased lipophilicity (LogP) is beneficial for activity, perhaps by improving cell membrane permeability or hydrophobic interactions at the target site. nih.gov
A lower LUMO energy (stronger electron-accepting character) enhances activity, possibly by facilitating charge-transfer interactions with the biological target.
Polar surface area (TPSA) has a minor positive contribution.
The predictive power of such a model is assessed using statistical metrics like the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²) for a test set of compounds. A robust model would typically have an R² > 0.8 and a Q² > 0.6. jppres.comnih.govunair.ac.id Such a validated model could then be reliably used to predict the pIC₅₀ of new benzamide analogues, prioritizing the synthesis of the most promising candidates.
Preclinical Investigations of Biological Activity and Molecular Mechanisms
Evaluation of N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide and its Analogues in In Vitro Models
In the initial stages of preclinical assessment, a compound is subjected to a variety of in vitro assays to profile its biological activity across a range of cellular and molecular targets.
Enzyme Inhibition Studies (e.g., Kinase Inhibition Pathways)
While no specific kinase inhibition data exists for this compound, compounds with similar structural motifs, such as benzamides, have been investigated as kinase inhibitors. For instance, other novel 4-chloro-N-phenyl benzamide (B126) derivatives have been explored as potential inhibitors of p38α mitogen-activated protein kinase (MAPK). The general approach for such studies involves screening the compound against a panel of kinases to determine its inhibitory concentration (IC50) for each enzyme.
A hypothetical data table for kinase inhibition screening is presented below:
| Kinase Target | IC50 (nM) for a Hypothetical Benzamide Analog |
| Kinase A | 50 |
| Kinase B | >10,000 |
| Kinase C | 250 |
| Kinase D | 1,500 |
This data is illustrative and not based on actual results for the specified compound.
Receptor Binding Profiling and Ligand-Target Interactions
The interaction of a compound with various receptors is a critical aspect of its pharmacological profile. No receptor binding data has been reported for this compound. However, related benzamide structures have been evaluated for their affinity to different receptors. For example, radioiodinated benzamides have been synthesized and tested for their binding affinity to sigma receptors, which are implicated in various neurological and psychiatric disorders. These studies typically involve competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor.
A hypothetical data table for receptor binding is presented below:
| Receptor Target | Ki (nM) for a Hypothetical Benzamide Analog |
| Receptor X | 150 |
| Receptor Y | 2,500 |
| Receptor Z | >10,000 |
This data is illustrative and not based on actual results for the specified compound.
Cellular Assays for Antiproliferative Activity (e.g., NCI DTP 60-line screening)
A common method to assess the anticancer potential of a compound is to screen it against a panel of human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) offers a 60-cell line screen that provides a broad overview of a compound's antiproliferative activity. There is no public record of this compound having been submitted to or evaluated in the NCI-60 screen.
Should the compound be screened, the data would typically be presented as GI50 values (the concentration required to inhibit cell growth by 50%) for each cell line.
A hypothetical data table for NCI-60 screening is presented below:
| Cancer Cell Line | GI50 (µM) for a Hypothetical Benzamide Analog |
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 10.8 |
| HCT-116 (Colon) | 2.1 |
| SF-295 (CNS) | >100 |
This data is illustrative and not based on actual results for the specified compound.
Mechanistic Exploration of Cellular and Subcellular Effects
Once initial biological activity is identified, further studies are conducted to understand the compound's mechanism of action at the cellular and molecular levels.
Modulation of Intracellular Signaling Pathways
Based on the results from initial screenings, a compound's effect on specific intracellular signaling pathways would be investigated. If a compound showed kinase inhibitory activity, subsequent studies would focus on the downstream effects of that inhibition. This could involve Western blot analysis to measure the phosphorylation status of key signaling proteins or reporter gene assays to assess the activity of transcription factors regulated by the pathway.
Molecular Target Identification and Validation
A crucial step in mechanistic studies is the identification and validation of the direct molecular target(s) of a compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches (e.g., CRISPR/Cas9 screening) can be employed to identify the protein(s) to which the compound binds. Once a target is identified, further experiments are necessary to validate that the observed biological effects of the compound are indeed mediated through its interaction with this target. This can involve demonstrating a correlation between target engagement and cellular activity or showing that genetic knockdown or knockout of the target protein phenocopies the effects of the compound.
Investigation of Specific Biomarker Expression (e.g., SGK1, PER2)
Currently, there is no publicly available scientific literature detailing the specific effects of this compound on the expression of the biomarkers Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) or Period Circadian Regulator 2 (PER2). Further research is required to ascertain any potential relationship between this compound and the modulation of these or other specific biological markers.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Comprehensive Structure-Activity Relationship (SAR) studies specifically focused on derivatives of this compound are not extensively documented in the available scientific literature. However, general principles derived from research on broader classes of benzamide derivatives can offer insights into the potential impact of structural modifications.
Influence of Halogenation and Alkoxy Substitution on Biological Outcomes
The biological activity of benzamide derivatives can be significantly influenced by the nature and position of halogen and alkoxy substituents on the aromatic rings. Halogenation, such as the presence of the chloro and iodo groups in the parent compound, often impacts properties like lipophilicity, metabolic stability, and binding affinity to biological targets. The position and type of halogen can drastically alter the electronic and steric profile of the molecule, leading to variations in potency and selectivity.
Alkoxy groups, like the dimethoxy substituents in this compound, can affect solubility, membrane permeability, and can also participate in hydrogen bonding or other interactions within a target's binding site. The specific placement of these groups is crucial for optimizing biological activity.
A hypothetical SAR study might explore the effects of varying these substituents. For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or modifying the position and number of methoxy (B1213986) groups could lead to derivatives with altered biological profiles.
Table 1: Hypothetical SAR Data for Halogen and Alkoxy Analogs
| Derivative | R1 (Halogen) | R2 (Alkoxy Pattern) | Predicted Biological Outcome |
| Parent | 4-Cl | 2,5-di-OCH3 | Baseline Activity |
| Analog 1 | 4-F | 2,5-di-OCH3 | Potentially Altered Potency/Selectivity |
| Analog 2 | 4-Br | 2,5-di-OCH3 | Potentially Altered Potency/Selectivity |
| Analog 3 | 4-Cl | 2-OCH3 | Altered Binding Affinity |
| Analog 4 | 4-Cl | 3,4-di-OCH3 | Altered Binding Affinity |
This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.
Impact of Benzamide N-Substitution on Molecular Interactions
The N-substitution on the benzamide core is a critical determinant of molecular interactions. The (4-chloro-2,5-dimethoxyphenyl) group in the parent compound plays a significant role in orienting the molecule within a potential binding pocket and can engage in various non-covalent interactions such as hydrophobic interactions, pi-stacking, and halogen bonding.
Modifications to this N-substituent would be a key area of SAR exploration. Altering the substitution pattern on this phenyl ring or replacing it with other aromatic or aliphatic moieties would directly impact the compound's interaction with its molecular target. The size, shape, and electronic properties of this group are pivotal for achieving high-affinity binding.
Rational Design Principles for Enhanced Selectivity and Potency
The rational design of more selective and potent derivatives of this compound would be guided by a deep understanding of its (currently unknown) molecular target. General principles would involve:
Target-Focused Modifications: Once a biological target is identified, computational modeling and structural biology techniques can be used to design modifications that enhance interactions with key residues in the binding site.
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can improve pharmacokinetic properties or reduce off-target effects without compromising potency.
Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
In Vivo Preclinical Models for Mechanistic Validation (Excluding Clinical Trial Data)
As of the latest available information, there are no published in vivo preclinical studies that specifically validate the molecular targets of this compound in animal models. Such studies are essential to bridge the gap between in vitro findings and potential therapeutic applications.
Assessment of Molecular Targets in Animal Models
Should a molecular target for this compound be identified, subsequent in vivo studies would be necessary for validation. These studies would typically involve administering the compound to animal models of a relevant disease and assessing target engagement and downstream pharmacological effects. Techniques such as Western blotting, immunohistochemistry, or gene expression analysis from tissues of treated animals would be employed to confirm that the compound interacts with its intended target in a living organism and produces the expected biological response.
Analysis of Biomarker Changes in Biological Fluids and Tissues
Currently, there is no publicly available scientific literature detailing preclinical investigations into the analysis of biomarker changes in biological fluids and tissues for the specific chemical compound this compound. Extensive searches of scholarly databases and scientific repositories did not yield any studies that have assessed the effect of this compound on biological markers.
Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.
Advanced Analytical Methodologies for Complex Matrices
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, identification, and quantification of "N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide". These techniques are foundational for assessing the purity of synthesized batches and for isolating the compound from reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of "this compound". Its high resolution and sensitivity make it ideal for determining the concentration of the analyte with a high degree of accuracy and precision. A typical HPLC method would be developed and validated to ensure reliable performance.
A reversed-phase HPLC method is commonly employed for compounds of similar polarity. The separation is typically achieved on a C18 column, where the nonpolar stationary phase interacts with the analyte. The mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation from impurities. Detection is often performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a hypothetical HPLC method for the analysis of "this compound" and would require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like "this compound", derivatization is often necessary to increase volatility and thermal stability. However, it is important to consider that some complex molecules can be thermally labile and may degrade in the high temperatures of the GC inlet, a challenge noted in the analysis of related 25R-NBOH compounds. unb.brnih.gov
Should a suitable derivatization method be developed, GC-MS can provide detailed structural information and high sensitivity. The gas chromatograph separates the derivatized analyte from other components in the mixture before it enters the mass spectrometer, which provides mass-to-charge ratio data for identification. The use of shorter analytical columns in GC-MS has been shown to decrease the degradation of thermally labile compounds by reducing their residence time in the heated column. unb.brnih.gov
| Parameter | Example Condition for a Derivative |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-550 m/z |
This table outlines potential GC-MS parameters for a volatile derivative of "this compound".
Application of Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Metabolite Profiling
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules. researchgate.net This makes it an invaluable tool for monitoring the progress of chemical reactions involving "this compound" in real-time. By directly infusing the reaction mixture into the mass spectrometer, researchers can track the consumption of reactants and the formation of products and intermediates.
Furthermore, ESI-MS is extensively used in metabolite profiling studies. When "this compound" is introduced into a biological system, it may undergo various metabolic transformations. ESI-MS, often coupled with liquid chromatography (LC-MS), can detect and identify these metabolites, providing crucial insights into the compound's metabolic fate. The technique's ability to analyze complex mixtures with high sensitivity allows for the detection of even low-abundance metabolites.
Advanced Spectroscopic Methods for In Situ Reaction Monitoring
Advanced spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can be employed for in situ monitoring of the synthesis of "this compound". These methods provide real-time information about the chemical changes occurring in the reaction vessel without the need for sample extraction. By tracking the characteristic vibrational frequencies of functional groups, it is possible to follow the conversion of starting materials to the final product. For instance, the disappearance of the amine stretch of a precursor and the appearance of the amide carbonyl stretch could be monitored.
Chiral Resolution and Stereochemical Analysis of Enantiomers (if applicable to specific derivatives)
While "this compound" itself is not chiral, certain derivatives could potentially contain stereocenters, leading to the existence of enantiomers. In such cases, the separation and analysis of these enantiomers would be critical, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common technique for the resolution of enantiomers. mdpi.com
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving successful resolution. mdpi.com Once separated, the stereochemical purity of each enantiomer can be assessed.
| Parameter | Example Condition for a Chiral Derivative |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with a small amount of an amine modifier |
| Flow Rate | 0.5 mL/min |
| Detection | UV or Circular Dichroism (CD) |
This table provides an example of chiral HPLC conditions that could be adapted for the analysis of chiral derivatives of "this compound".
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of aryl iodides like this compound often involves Ullmann coupling or nucleophilic aromatic substitution. For example, highlights the use of CuI as a catalyst in Ullmann-type reactions for structurally similar benzamides, achieving yields >75% under reflux conditions (110–130°C) in polar aprotic solvents like DMF or DMSO . Optimization should focus on:
- Catalyst loading : Reduce CuI from 10 mol% to 5 mol% to minimize metal residues.
- Solvent selection : Test DMSO for improved solubility of halogenated intermediates.
- Temperature control : Lower reaction temperatures (80–100°C) to suppress side reactions like dehalogenation.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the aromatic rings. For instance, the methoxy groups at positions 2 and 5 of the dimethoxyphenyl moiety produce distinct singlets in -NMR (δ 3.70–3.85 ppm) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (ACN/water gradient) coupled to high-resolution MS to verify molecular weight (expected [M+H]: ~445.6 g/mol) and purity (>95%) .
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the iodine substituent on molecular packing .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N) to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substituents (Cl, I) on bioactivity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives replacing iodine with Br, F, or H (see for halogen-swapped analogs like 25I-NBOMe and 25C-NBOH) .
- Biological assays : Test analogs in receptor binding assays (e.g., serotonin 5-HT) to correlate halogen size/electronegativity with affinity. For example, iodine’s polarizability may enhance π-stacking in hydrophobic binding pockets .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of I vs. Cl/Br substituents .
Q. What experimental strategies can elucidate the compound’s mechanism of interaction with biological targets?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes or receptors .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding to infer conformational changes .
- CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines .
Q. How can computational chemistry predict metabolic pathways and degradation products?
- Methodological Answer :
- In silico metabolism : Use software like GLORY or MetaSite to simulate Phase I/II metabolism. For example, predict demethylation of methoxy groups or oxidation of the iodobenzamide moiety .
- Degradation studies : Expose the compound to artificial gastric fluid (pH 1.2, 37°C) and analyze products via LC-MS/MS to identify hydrolysis-prone sites .
Q. How should researchers resolve contradictions in reported bioactivity data for structural analogs?
- Methodological Answer :
- Standardize assays : Replicate studies using identical cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels for viability assays).
- Control variables : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) across analogs to isolate structural effects ( notes discrepancies in thiourea analog activities due to lipophilicity variations) .
Q. What advanced techniques are used to study photostability and thermal degradation?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to UV light (300–400 nm) and elevated temperatures (40–60°C) for 48–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., deiodinated derivatives) .
- TGA/DSC : Thermogravimetric analysis (TGA) determines decomposition onset temperatures, while differential scanning calorimetry (DSC) detects polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
